molecular formula C8H5F2NO4 B1591862 Methyl 2,5-difluoro-4-nitrobenzoate CAS No. 924868-81-5

Methyl 2,5-difluoro-4-nitrobenzoate

Cat. No.: B1591862
CAS No.: 924868-81-5
M. Wt: 217.13 g/mol
InChI Key: XBUVRWIIEREYFL-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-nitrobenzoate: is an organic compound with the molecular formula C8H5F2NO4. It is characterized by the presence of a nitro group (-NO2) and two fluorine atoms on a benzene ring, which is esterified with a methyl group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 2,5-difluorobenzoic acid. This involves treating the acid with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.

  • Esterification Reaction: The resulting 2,5-difluoro-4-nitrobenzoic acid can then be esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to produce this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving large-scale reactors. The nitration and esterification reactions are carried out under controlled conditions to ensure high yield and purity. The process also includes purification steps, such as recrystallization or distillation, to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,5-difluoro-4-aminobenzoic acid methyl ester.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Amines

  • Substitution Products: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: Methyl 2,5-difluoro-4-nitrobenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes. Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2,5-difluoro-4-nitrobenzoate exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with cellular targets through binding to specific receptors or enzymes, leading to changes in cellular behavior. The molecular pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2,4-difluoro-5-nitrobenzoate: This compound differs in the position of the nitro group on the benzene ring.

  • Methyl 4,5-difluoro-2-nitrobenzoate: This compound has a different arrangement of the fluorine and nitro groups.

Uniqueness: Methyl 2,5-difluoro-4-nitrobenzoate is unique in its specific arrangement of fluorine and nitro groups, which influences its reactivity and applications. The presence of two fluorine atoms at the 2 and 5 positions on the benzene ring enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2,5-difluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUVRWIIEREYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594727
Record name Methyl 2,5-difluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924868-81-5
Record name Benzoic acid, 2,5-difluoro-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-difluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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